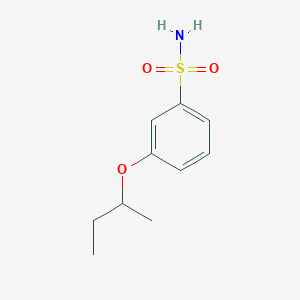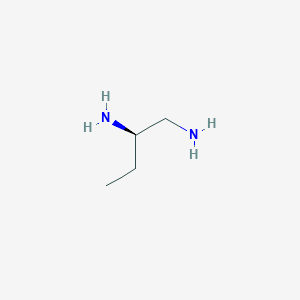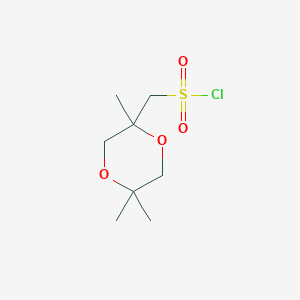
(2,5,5-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5,5-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride typically involves the reaction of (2,5,5-Trimethyl-1,4-dioxan-2-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,5,5-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Bases: Triethylamine is often used as a base to neutralize the hydrochloric acid formed during the reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, and sulfonate thioesters.
Hydrolysis Product: The major product of hydrolysis is the corresponding sulfonic acid.
Scientific Research Applications
(2,5,5-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride has several scientific research applications, including:
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5,5-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester bonds. These reactions are facilitated by the presence of a base, which neutralizes the hydrochloric acid formed during the reaction .
Comparison with Similar Compounds
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: This compound has a similar dioxane ring structure but differs in its functional groups and reactivity.
3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)propylmagnesium chloride: Another compound with a similar dioxane ring but with a different substituent group.
Uniqueness
(2,5,5-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity and applications compared to other similar compounds. Its ability to undergo substitution reactions with various nucleophiles makes it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C8H15ClO4S |
|---|---|
Molecular Weight |
242.72 g/mol |
IUPAC Name |
(2,5,5-trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H15ClO4S/c1-7(2)4-13-8(3,5-12-7)6-14(9,10)11/h4-6H2,1-3H3 |
InChI Key |
LREQWHUVHLYJMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(CO1)(C)CS(=O)(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


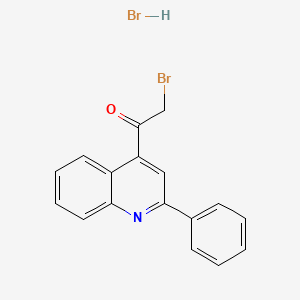
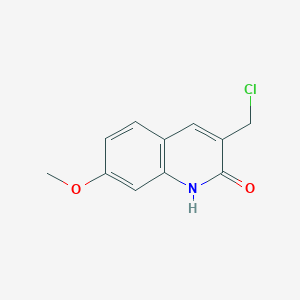
![2-Azaspiro[3.3]heptan-5-amine](/img/structure/B13504565.png)
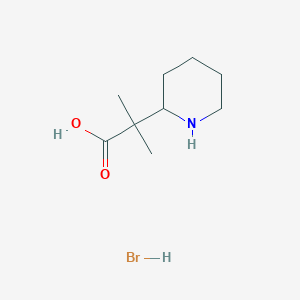

![2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B13504587.png)
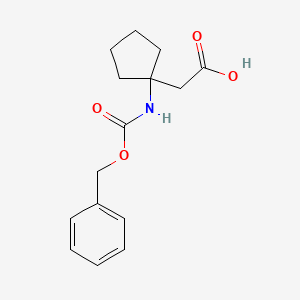
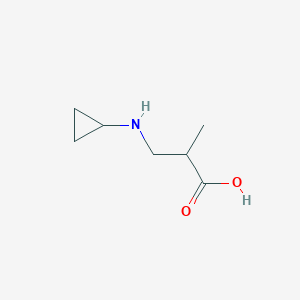
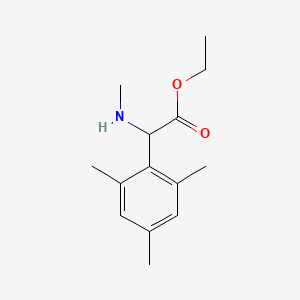
![2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine](/img/structure/B13504629.png)
![N-[3-(aminomethyl)cyclobutyl]cyclopropanesulfonamide hydrochloride](/img/structure/B13504646.png)

